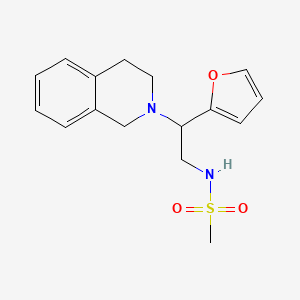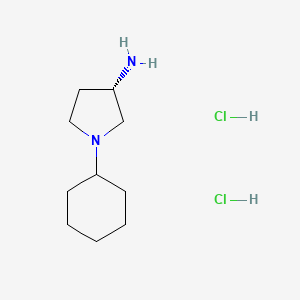![molecular formula C19H28N2O2 B2422022 Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate CAS No. 1260678-34-9](/img/structure/B2422022.png)
Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl carbamate group, a cyclohexenyl moiety, and a methylpyridinyl group, making it a versatile molecule for chemical modifications and functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate can be achieved through a multi-step process involving the following key steps:
Amination: The initial step involves the amination of a suitable precursor, such as 1-methyl-1H-pyrazol-5-amine, to introduce the amino group.
Reduction: The reduction of the intermediate product to form the desired amine.
Esterification: The esterification of the amine with tert-butyl chloroformate to form the tert-butyl carbamate.
Protection and Condensation: The protection of the amino group and subsequent condensation with the cyclohexenyl and methylpyridinyl groups to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexenyl moiety or the pyridinyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridinyl ring or the cyclohexenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Applications De Recherche Scientifique
Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or pharmaceuticals
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate: This compound features a piperazine ring instead of the cyclohexenyl and pyridinyl groups.
Tert-butyl carbamate: A simpler structure with only the tert-butyl carbamate group.
N-Boc-protected anilines: Compounds with a tert-butyl carbamate group protecting aniline derivatives
Uniqueness
Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate is unique due to its combination of a cyclohexenyl moiety and a methylpyridinyl group, which provides distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and offers versatility in chemical modifications.
Propriétés
IUPAC Name |
tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-10-12-20-17(14-15)21(18(22)23-19(2,3)4)13-11-16-8-6-5-7-9-16/h8,10,12,14H,5-7,9,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAVBVPUOSCBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CCC2=CCCCC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-benzyl-2-cyano-3-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-3-(2-methoxyanilino)prop-2-enamide](/img/structure/B2421939.png)
![oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B2421940.png)
![2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B2421941.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2421942.png)
![1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2421944.png)
![N-(3-METHOXYPHENYL)-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2421947.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride](/img/structure/B2421951.png)
![N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2421952.png)


![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421958.png)

![4-[(6-Chloropyridin-3-yl)sulfonyl]-6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2421962.png)
